molecular formula C29H28N6O2 B2603194 4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902955-84-4

4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2603194
CAS No.: 902955-84-4
M. Wt: 492.583
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like IR spectroscopy, NMR spectroscopy, and mass spectroscopy . For instance, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the melting point of a similar compound, 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, is reported to be between 126 - 128°C . The compound is a solid and has a molecular weight of 229.28 .

Mechanism of Action

The mechanism of action of similar compounds often involves binding to specific proteins or enzymes in the body. For instance, some compounds bind to the colchicine binding site of tubulin , which can disrupt the formation of microtubules and inhibit cell division .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For instance, the compound 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, some compounds have shown promising in vitro cytotoxic activity against various cancer cell lines . Further studies could also involve the design and synthesis of novel derivatives with improved potency and selectivity .

Properties

IUPAC Name

4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O2/c36-27(33-19-17-32(18-20-33)23-11-5-2-6-12-23)16-15-26-30-31-29-34(21-22-9-3-1-4-10-22)28(37)24-13-7-8-14-25(24)35(26)29/h1-6,9-12,24-25,29,31H,7-8,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIVVUSRSXIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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